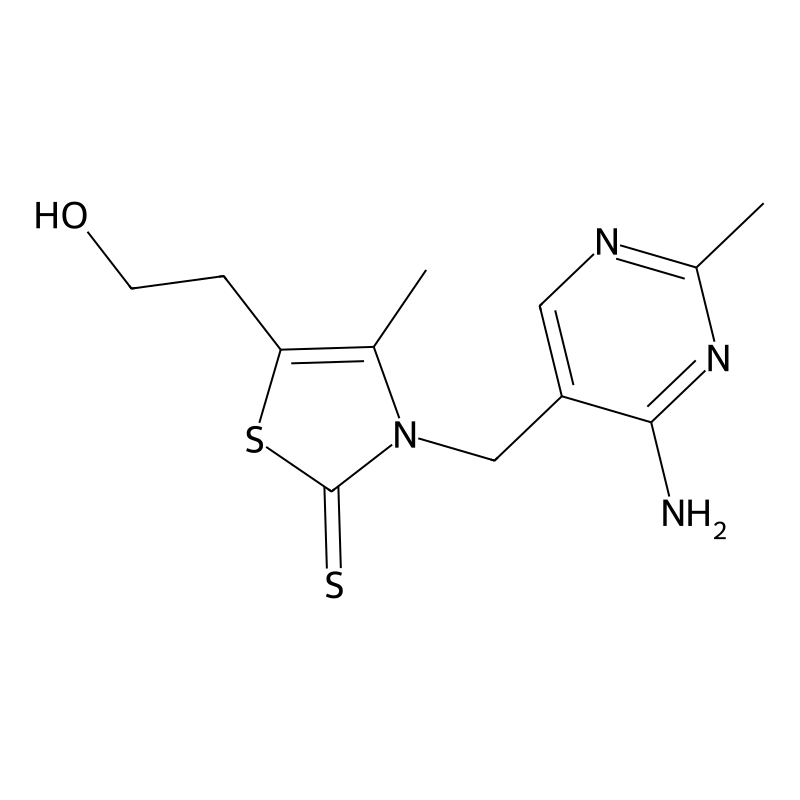Thiothiamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Understanding Thiamine Metabolism:
Thiothiamine can be used as a research tool to study the intricate metabolic pathways of thiamine in living organisms. Due to its structural similarity to thiamine, it can compete for the same transporters and enzymes involved in thiamine uptake, utilization, and excretion. This competitive interaction allows researchers to gain insights into the mechanisms regulating thiamine homeostasis and identify potential targets for therapeutic intervention in thiamine deficiency-related disorders [].
Neurological Research:
Thiothiamine has been investigated for its potential neuroprotective effects. Studies suggest that it might offer protection against oxidative stress and neuroinflammation, both of which are implicated in various neurodegenerative diseases. However, further research is needed to determine its efficacy and safety profile in human populations [, ].
Cancer Research:
Some studies have explored the potential anti-cancer properties of thiothiamine. It has been shown to exhibit anti-proliferative effects on certain cancer cell lines, potentially by interfering with their energy metabolism []. However, these findings are primarily based on in vitro studies, and further investigation is necessary to assess its therapeutic potential in vivo and its safety profile in humans [].
Molecular Structure Analysis
Thiothiamine shares a similar structure with thiamine, consisting of a thiazole ring linked to a pyrimidine ring by a methylene bridge. However, a key difference lies in the thiazole ring, where a sulfur atom replaces a carbon atom at position 2 []. This seemingly minor change alters the electronic properties of the molecule, potentially affecting its interactions with biological systems [].
Chemical Reactions Analysis
Synthesis
The synthesis of thiothiamine is not as extensively studied as thiamine. However, a patent describes a multi-step process involving the reaction of acetamidine hydrochloride, enamine, carbon disulfide, and gamma-chloro-gamma-acetyl propanol [].
Decomposition
Interaction with Thiamine
Research suggests that thiothiamine may act as an antagonist to thiamine, potentially inhibiting its uptake or function in biological systems []. This requires further investigation.
Physical And Chemical Properties Analysis
Data on the specific physical and chemical properties of isolated thiothiamine is scarce. However, based on its structural similarity to thiamine, it is expected to be a water-soluble, heat-sensitive compound [].
Thiothiamine's mechanism of action within the body remains unclear. However, its structural similarity to thiamine suggests potential interactions with thiamine transporters or enzymes that utilize thiamine as a cofactor []. Further research is needed to elucidate its specific effects on thiamine metabolism.
Information on the safety profile of isolated thiothiamine is limited. Given its structural similarity to thiamine, it is likely to be non-toxic at low levels. However, potential antagonistic effects towards thiamine warrant further investigation to determine its safety profile at higher concentrations [].
- Oxidation: Thiothiamine can be oxidized to form thiamine sulfate when reacted with hydrogen peroxide in an aqueous solution. This reaction can be optimized by controlling the temperature and concentration of reactants to enhance yield and purity .
- Maillard Reaction: Similar to thiamine, thiothiamine participates in Maillard-type reactions, which are essential for flavor development in food processing. This reaction involves the interaction between amino acids and reducing sugars .
- Formation of Thiochrome: Upon oxidation, thiothiamine can yield fluorescent derivatives such as thiochrome, which can be utilized for quantifying vitamin B1 levels in biological samples .
Thiothiamine exhibits several biological activities:
- Vitamin Activity: As a derivative of thiamine, thiothiamine retains some vitamin B1 activity, playing a role in carbohydrate metabolism and energy production.
- Neuroprotective Effects: Research indicates that thiothiamine may have neuroprotective properties, potentially aiding in the prevention of neurodegenerative diseases .
- Antioxidant Properties: Thiothiamine has been studied for its antioxidant capabilities, which may contribute to cellular protection against oxidative stress .
The synthesis of thiothiamine can be achieved through various methods:
- Aeration Method: Thiothiamine can be produced by aerating an alkaline solution of thiamine, leading to the formation of this intermediate compound during industrial synthesis .
- Chemical Synthesis: A more controlled laboratory synthesis involves reacting acetamidine hydrochloride with other reagents to form thiothiamine through multiple steps, including the formation of intermediates that eventually lead to the desired product .
Thiothiamine has diverse applications across several fields:
- Nutritional Supplements: Due to its vitamin B1 activity, thiothiamine is used in dietary supplements aimed at preventing or treating thiamine deficiency.
- Food Industry: It serves as an additive in food products for enhancing nutritional value and flavor through Maillard reactions.
- Pharmaceuticals: Thiothiamine is investigated for potential therapeutic roles in neurodegenerative diseases and other health conditions related to oxidative stress .
Studies on thiothiamine interactions focus on its bioavailability and efficacy compared to other forms of thiamine. Research indicates that thiothiamine may have enhanced absorption properties due to its unique structure, which could lead to increased effectiveness in biological systems compared to conventional thiamine forms . Additionally, interaction studies with other compounds reveal potential synergistic effects that could enhance its therapeutic applications.
Thiothiamine shares similarities with other compounds related to vitamin B1 but possesses distinct characteristics that highlight its uniqueness. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Thiamine | C₁₂H₁₇N₄OS | Parent compound; essential vitamin involved in metabolism. |
| Thiamine Pyrophosphate | C₁₂H₁₈N₄O₅P | Active coenzyme form; critical for enzymatic reactions. |
| Benfotiamine | C₁₃H₁₈N₄OS | Lipophilic derivative; better bioavailability than thiamine. |
| Oxythiamine | C₁₂H₁₇N₄O₂S | Oxidized form; used in certain therapeutic contexts. |
Thiothiamine's unique sulfur-containing structure differentiates it from these compounds, potentially enhancing its biological activity and applications.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








